![molecular formula C12H6ClN3O3S3 B2572842 5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 477280-62-9](/img/structure/B2572842.png)
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Description
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of pharmacology and drug development due to its potential therapeutic applications. It is a low molecular weight, orally administrable anticoagulant drug .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 371.83. It contains a thiophene ring, a thiazole ring, and a carboxamide group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. For example, the condensation of morpholin-3-one with fluoro nitrobenzene using sodium hydride as a base in N-methylpyrrolidone (NMP) to get nitro morpholinone .
Scientific Research Applications
Thiophene Derivatives in Antitumor Activities
- Research into imidazole derivatives, including compounds like 4-nitro-5-thioimidazole and benzimidazole, has shown that these structures can possess significant antitumor properties. Some of these compounds have advanced to preclinical testing stages, highlighting the potential of thiophene and its derivatives in the search for new antitumor drugs (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Thiophene Analogues for Carcinogenic Evaluation
- The synthesis and evaluation of thiophene analogues of known carcinogens have been conducted to assess potential carcinogenicity. This research provides insights into the structural and chemical properties that may contribute to or mitigate carcinogenic effects, which is crucial for designing safer compounds (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
Synthesis of Thiophene-Based Compounds
- The development of novel synthetic routes for thiophene-based compounds is a crucial area of research. One study highlights a practical synthesis of 5,5′-methylene-bis(benzotriazole), a compound that finds application in metal passivators and light-sensitive materials. Such research underscores the importance of thiophene derivatives in various industrial and scientific applications (Gu, H., Yu, B., Zhang, P., & Xu, W.-M., 2009).
Repurposing Thiophene Derivatives
- Nitazoxanide, a compound with a thiophene derivative structure, illustrates the concept of drug repurposing. Initially approved for infectious diseases, its broad antiviral and antibacterial spectrum has led to its evaluation for other conditions, including coronavirus infections. This highlights the versatility and potential of thiophene derivatives in addressing a wide range of health issues (Bharti, C., Sharma, S., Goswami, N., Sharma, H., Rabbani, S., & Kumar, S., 2021).
properties
IUPAC Name |
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S3/c13-10-2-1-8(22-10)11(17)15-12-14-7(5-21-12)9-3-6(4-20-9)16(18)19/h1-5H,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZGYHNSPPTBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
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